4-(4-Acetylanilino)-3-ethoxycarbonylquinoline-8-carboxylic acid
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Overview
Description
4-(4-Acetylanilino)-3-ethoxycarbonylquinoline-8-carboxylic acid is a complex organic compound with a unique structure that combines a quinoline core with acetylanilino and ethoxycarbonyl functional groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Acetylanilino)-3-ethoxycarbonylquinoline-8-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the acetylanilino and ethoxycarbonyl groups. Key steps may include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Acetylanilino Group: This step often involves the acylation of aniline with acetic anhydride or acetyl chloride under basic conditions.
Ethoxycarbonylation: The ethoxycarbonyl group can be introduced via esterification reactions using ethyl chloroformate or ethyl bromoacetate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-(4-Acetylanilino)-3-ethoxycarbonylquinoline-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Acetylanilino)-3-ethoxycarbonylquinoline-8-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an inhibitor of enzymes involved in disease pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(4-Acetylanilino)-3-ethoxycarbonylquinoline-8-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The acetylanilino group may enhance binding affinity to certain proteins, while the ethoxycarbonyl group can modulate the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-(4-Acetylanilino)-4-oxobutanoic acid: Similar structure but lacks the quinoline core.
2-(4-Acetylanilino)acetic acid: Contains an acetylanilino group but has a simpler backbone.
4-(4-Acetylanilino)-4-oxo-2-butenoic acid: Similar functional groups but different core structure.
Uniqueness
4-(4-Acetylanilino)-3-ethoxycarbonylquinoline-8-carboxylic acid is unique due to its combination of a quinoline core with acetylanilino and ethoxycarbonyl groups, providing a distinct set of chemical and biological properties that are not found in simpler analogs.
Properties
IUPAC Name |
4-(4-acetylanilino)-3-ethoxycarbonylquinoline-8-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5/c1-3-28-21(27)17-11-22-18-15(5-4-6-16(18)20(25)26)19(17)23-14-9-7-13(8-10-14)12(2)24/h4-11H,3H2,1-2H3,(H,22,23)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLWBRJZURGXXTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1NC3=CC=C(C=C3)C(=O)C)C=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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